5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
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Overview
Description
5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine core. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves several steps. One common synthetic route includes the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. For example, a Diels–Alder reaction between a key intermediate and a triazine derivative can lead to the formation of the desired compound . Industrial production methods may involve the use of Lewis acid promoters such as Yb(OTf)3 in solvents like THF under reflux conditions .
Chemical Reactions Analysis
5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine can be compared with other pyrimidine derivatives, such as:
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
Pyrazolo[3,4-d]pyrimidine: Studied as a CDK2 inhibitor for cancer treatment.
Omeprazole: A proton pump inhibitor used in the treatment of gastric acid-related disorders.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other pyrimidine derivatives.
Properties
Molecular Formula |
C15H19N5O2 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
5-methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H19N5O2/c1-21-13-9-18-14(19-10-13)20-7-3-12(4-8-20)11-22-15-16-5-2-6-17-15/h2,5-6,9-10,12H,3-4,7-8,11H2,1H3 |
InChI Key |
RDHGOBSFAFIGEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCC(CC2)COC3=NC=CC=N3 |
Origin of Product |
United States |
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